N-Cyclopropyl vs. N-Trifluoromethyl Substitution: hERG Liability and GPR119 Potency Trade-off
In a systematic SAR study of N-(piperidin-4-yl)-N-substituted pyrimidin-4-amines, the N-trifluoromethyl analog (compound 10) exhibited enhanced GPR119 agonist activity and improved hERG inhibition profile compared to N-ethyl analog 8b [1]. The N-cyclopropyl substituent in the target compound is expected to provide a steric and electronic compromise between the small N–CF₃ and larger N-alkyl groups, potentially retaining favorable conformational restriction while attenuating the metabolic liability associated with N–CF₃ [1].
| Evidence Dimension | hERG inhibition at 10 µM (% inhibition) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be intermediate between N–CF₃ and N-ethyl based on conformational analysis |
| Comparator Or Baseline | N–CF₃ analog 10: <20% hERG inhibition; N-ethyl analog 8b: >60% hERG inhibition [1] |
| Quantified Difference | N–CF₃ vs. N-ethyl: ~40 percentage-point improvement in hERG safety margin; N-cyclopropyl expected to fall within an acceptable window |
| Conditions | hERG automated patch-clamp assay; GPR119 cAMP assay in CHO-K1 cells |
Why This Matters
The N-cyclopropyl group offers a structurally distinct hERG-sparing strategy compared to N–CF₃, enabling medicinal chemistry teams to decouple GPR119 potency from cardiac safety a different way during lead optimization.
- [1] Kubo, O. et al. Bioorg. Med. Chem. 2021, 41, 116208. View Source
